ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate
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Overview
Description
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique combination of functional groups, including a phosphoryl group, a trifluoromethyl group, and a phenylsulfonylamino group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as ethyl propanoate, diisobutyl phosphite, and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and phosphoryl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-((phenylsulfonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the phosphoryl group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the trifluoromethyl and phenylsulfonylamino groups.
Uniqueness
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the phenylsulfonylamino group can interact with specific biological targets .
Properties
Molecular Formula |
C19H29F3NO7PS |
---|---|
Molecular Weight |
503.5g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H29F3NO7PS/c1-6-28-17(24)18(19(20,21)22,23-32(26,27)16-10-8-7-9-11-16)31(25,29-12-14(2)3)30-13-15(4)5/h7-11,14-15,23H,6,12-13H2,1-5H3 |
InChI Key |
INQYKTFGHQSDRR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OCC(C)C)OCC(C)C |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OCC(C)C)OCC(C)C |
Origin of Product |
United States |
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